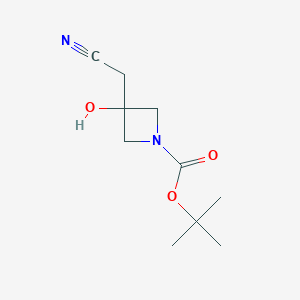![molecular formula C12H16FN3O B1380251 4-[(4-Amino-3-fluorophenyl)methyl]-1-methylpiperazin-2-one CAS No. 1539447-43-2](/img/structure/B1380251.png)
4-[(4-Amino-3-fluorophenyl)methyl]-1-methylpiperazin-2-one
Übersicht
Beschreibung
“4-[(4-Amino-3-fluorophenyl)methyl]-1-methylpiperazin-2-one” is a chemical compound with the CAS Number: 1539447-43-2 . It has a molecular weight of 237.28 . This compound is a solid substance that appears as a white or light yellow crystalline powder .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C12H16FN3O/c1-15-4-5-16(8-12(15)17)7-9-2-3-11(14)10(13)6-9/h2-3,6H,4-5,7-8,14H2,1H3 . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 237.28 . It is a solid substance that appears as a white or light yellow crystalline powder . It has a density of 1.13±0.1 g/cm3 (Predicted), a melting point of 179.0 to 183.0 °C, a boiling point of 370.9±27.0 °C (Predicted), and a refractive index of 1.558 .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives have been reported to exhibit potent antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural features of “4-[(4-Amino-3-fluorophenyl)methyl]-1-methylpiperazin-2-one” could be explored for the development of new antiviral agents, potentially offering high selectivity and low cytotoxicity.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[(4-amino-3-fluorophenyl)methyl]-1-methylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O/c1-15-4-5-16(8-12(15)17)7-9-2-3-11(14)10(13)6-9/h2-3,6H,4-5,7-8,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOBMHCBAKCGHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1=O)CC2=CC(=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Amino-3-fluorophenyl)methyl]-1-methylpiperazin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-5-iodoimidazo[2,1-b]thiazole](/img/structure/B1380168.png)

![2-[2-(Sulfanylmethyl)phenyl]acetic acid](/img/structure/B1380173.png)










